

A Comprehensive Technical Guide to DL-beta-Phenylalanine

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Compound of Interest

Compound Name: DL-beta-Phenylalanine

Cat. No.: B146209

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For researchers, scientists, and professionals in drug development, **DL-beta-phenylalanine** is a compound of significant interest. This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and biological relevance, presenting key data in a structured and accessible format.

Core Compound Information

CAS Number: 614-19-7[1][2][3][4][5][6][7]

Systematic IUPAC Name: 3-amino-3-phenylpropanoic acid[8]

DL-beta-phenylalanine, a racemic mixture of D- and L-beta-phenylalanine, is a non-proteinogenic amino acid. It serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and peptides.[1][6] Its structure, featuring a phenyl group attached to the beta-carbon of alanine, confers unique properties that are leveraged in medicinal chemistry.

Chemical Structure and Identifiers

The chemical structure and key identifiers of **DL-beta-phenylalanine** are summarized in the table below.

Identifier	Value
Linear Formula	C ₆ H ₅ CH(NH ₂)CH ₂ CO ₂ H[1][3][4][5][6][7]
Molecular Formula	C ₉ H ₁₁ NO ₂ [2][8]
Molecular Weight	165.19 g/mol [1][2][3][4][8][9]
SMILES	C1=CC=C(C=C1)C(CC(=O)O)N[8]
InChI	InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)[5][6][8]
InChIKey	UJOYFRCOTPUKAK-UHFFFAOYSA-N[5][6][8]

Physicochemical Properties

Property	Value
Melting Point	222 °C (decomposes)[5][6]
Form	Powder[5][6]
Assay Purity	98%[5][6]

Synthesis of DL-beta-Phenylalanine

The synthesis of beta-phenylalanine derivatives is an active area of research, with various methods developed to achieve high yields and enantioselectivity. A classical and widely used method is the Rodionow-Johnson reaction.[10]

An industrial synthesis process for the (S)-enantiomer, which can be adapted for the racemic mixture, involves a three-step process starting from benzaldehyde. The racemate is obtained via the Rodionow-Johnson reaction, followed by esterification and resolution.[10] While specific yields for the DL-racemate are not detailed in the provided results, this pathway is noted for its utility in producing beta-phenylalanine derivatives.[10]

Analytical Methodologies

Accurate quantification of phenylalanine and its derivatives in biological matrices is crucial for preclinical and clinical studies. High-performance liquid chromatography (HPLC) and liquid

chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.[\[3\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol: LC-MS/MS Analysis of a Phenylalanine Derivative in Plasma

This protocol provides a general framework for the analysis of a phenylalanine derivative, which can be adapted for **DL-beta-phenylalanine**.

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample, add an internal standard.
- Add 400 μ L of a protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).
- Vortex for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge at 10,000 x g for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Inject the sample into the LC-MS/MS system.[\[3\]](#)

2. Liquid Chromatography Parameters

Parameter	Value
Column	C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) [3]
Mobile Phase A	0.1% Formic Acid in Water[3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[3]
Gradient	Linear gradient from low to high organic phase[3]
Flow Rate	0.4 mL/min[3]
Column Temperature	40 °C[3]

3. Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[3]
Detection	Multiple Reaction Monitoring (MRM)[3]

Below is a graphical representation of the analytical workflow.



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Caption: Experimental workflow for LC-MS/MS analysis.

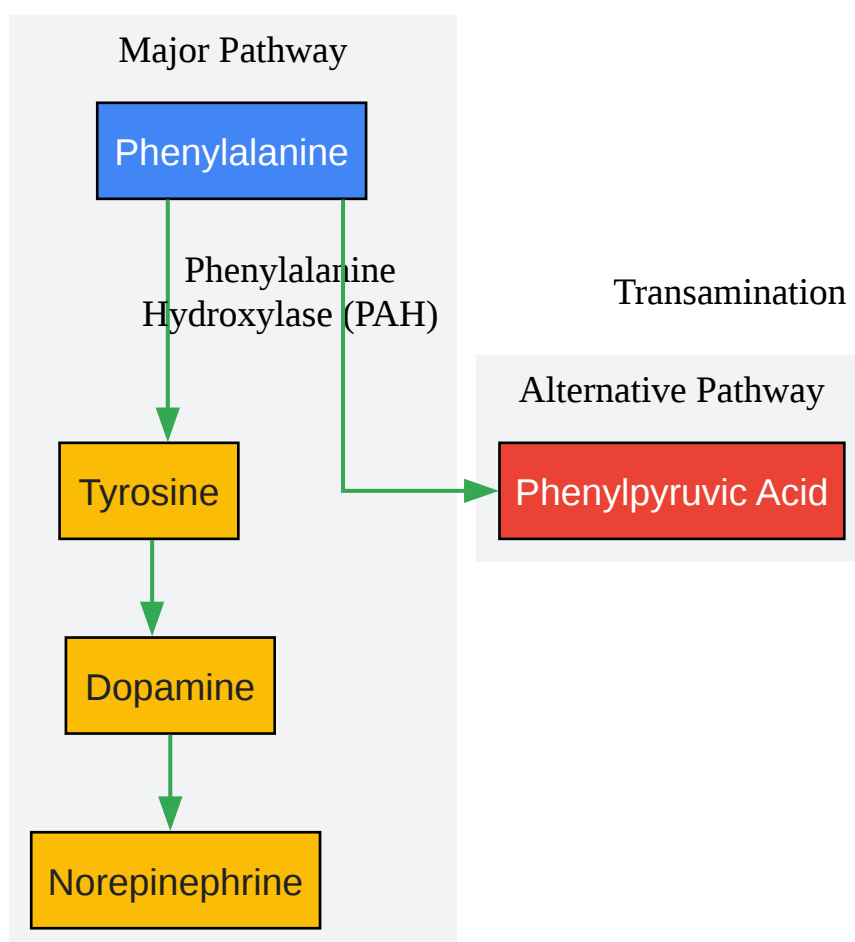
Biological Significance and Applications

DL-beta-phenylalanine and its derivatives are of considerable interest in drug development due to their diverse biological activities. The L-form of the related alpha-amino acid, L-phenylalanine, is an essential amino acid and a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine.[5][13][14]

Phenylalanine Metabolism

The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[4][8][15] Deficiencies in this enzyme lead to the genetic disorder phenylketonuria (PKU).[8][15] An alternative, less significant pathway involves the transamination of phenylalanine to phenylpyruvic acid.[15][16]

The metabolic fate of phenylalanine is depicted in the following pathway diagram.



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Caption: Metabolic pathways of phenylalanine.

Applications in Drug Development

Derivatives of 3-amino-3-phenylpropionic acid are utilized as key building blocks in the synthesis of a range of pharmaceuticals.[1] They are particularly valuable in the development of drugs targeting neurological disorders.[1][2] The incorporation of beta-amino acids like beta-phenylalanine into peptides can enhance their stability and bioactivity, making them attractive for peptide-based therapeutics.[1] Furthermore, these compounds serve as scaffolds in medicinal chemistry for the synthesis of novel therapeutic agents, including mu opioid receptor ligands.[10][17]

Conclusion

DL-beta-phenylalanine is a versatile compound with significant applications in chemical synthesis and drug discovery. Its unique structural features and biological relevance make it a valuable tool for researchers developing new therapeutics, particularly in the fields of neurology and peptide chemistry. A thorough understanding of its properties, synthesis, and analytical methods is essential for its effective utilization in research and development.

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